molecular formula C14H19NO2 B8722516 Ethyl 3-(piperidin-4-yl)benzoate

Ethyl 3-(piperidin-4-yl)benzoate

Cat. No.: B8722516
M. Wt: 233.31 g/mol
InChI Key: KJOPOMPSIKGFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(piperidin-4-yl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3-piperidin-4-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-5,10-11,15H,2,6-9H2,1H3

InChI Key

KJOPOMPSIKGFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(pyridin-4-yl)benzoate (1.46 g, 6.42 mmol), 5% palladium on carbon (50% wet) (0.301 g, 0.07 mmol) and citric acid monohydrate (0.601 g, 2.86 mmol) in a mixture of isopropanol (50 mL) and water (5 mL) were stirred under an atmosphere of hydrogen at 20 atmosphere and 70° C. for 15 hours. The reaction was cooled to room temperature, the catalyst removed by filtration and the solvent evaporated to give the crude product, which was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 2M ammonia in methanol to give ethyl 3-(piperidin-4-yl)benzoate (1.190 g, 79%) as a liquid.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.601 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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